4,4-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS No.: 1203685-16-8
Cat. No.: VC0176046
Molecular Formula: C12H15ClF3N
Molecular Weight: 265.704
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1203685-16-8 |
---|---|
Molecular Formula | C12H15ClF3N |
Molecular Weight | 265.704 |
IUPAC Name | 4,4-dimethyl-5-(trifluoromethyl)-2,3-dihydro-1H-isoquinoline;hydrochloride |
Standard InChI | InChI=1S/C12H14F3N.ClH/c1-11(2)7-16-6-8-4-3-5-9(10(8)11)12(13,14)15;/h3-5,16H,6-7H2,1-2H3;1H |
Standard InChI Key | KDRDYGBBGYAGKX-UHFFFAOYSA-N |
SMILES | CC1(CNCC2=C1C(=CC=C2)C(F)(F)F)C.Cl |
Introduction
4,4-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound that belongs to the tetrahydroisoquinoline class. This compound is characterized by its molecular structure, which includes a trifluoromethyl group attached to the fifth position of the tetrahydroisoquinoline ring. The presence of the trifluoromethyl group often imparts unique chemical and biological properties to compounds, such as increased lipophilicity and stability.
Synthesis
The synthesis of 4,4-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves several steps, including the formation of the tetrahydroisoquinoline ring and the introduction of the trifluoromethyl group. Common methods for introducing trifluoromethyl groups include the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethylsulfonamide in the presence of catalysts like copper or palladium .
Biological Activity
While specific biological activities of 4,4-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride are not extensively documented in the available literature, compounds with similar structures often exhibit pharmacological properties. Tetrahydroisoquinolines are known for their potential as neuroactive compounds, and the addition of a trifluoromethyl group can enhance their bioavailability and potency.
Research Findings
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume